2-Hydroxymethyl-6-(2-oxiranyl-ethoxy)-tetrahydro-pyran-3,4,5-triol
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Overview
Description
3,4-Epoxybutyl-Alpha-D-Glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond. The chemical formula for 3,4-Epoxybutyl-Alpha-D-Glucopyranoside is C10H18O7 .
Preparation Methods
The synthesis of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside typically involves the reaction of a glucopyranoside derivative with an epoxide. The reaction conditions often include the use of a base catalyst to facilitate the opening of the epoxide ring and subsequent bonding with the glucopyranoside . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
3,4-Epoxybutyl-Alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3,4-Epoxybutyl-Alpha-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside involves its interaction with specific enzymes, such as beta-amylase. The compound binds to the active site of the enzyme, inhibiting its activity by preventing the hydrolysis of polysaccharides . This inhibition is crucial in regulating various biochemical pathways.
Comparison with Similar Compounds
3,4-Epoxybutyl-Alpha-D-Glucopyranoside is unique due to its specific glycosidic bond and epoxide group. Similar compounds include:
Epoxypropyl-Alpha-D-Glucopyranoside: Differing by the length of the epoxy chain.
Epoxyethyl-Alpha-D-Glucopyranoside: Featuring a shorter epoxy chain.
Beta-D-Glucopyranoside derivatives: Lacking the epoxide group but sharing the glycosidic bond.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside.
Properties
Molecular Formula |
C10H18O7 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(2S)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10-/m0/s1 |
InChI Key |
RZSIARIQGABJJE-DLXYEPTOSA-N |
Isomeric SMILES |
C1[C@@H](O1)CCO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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